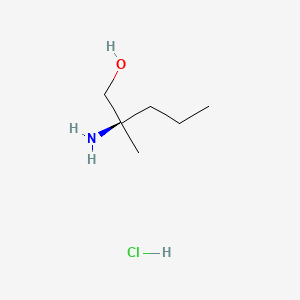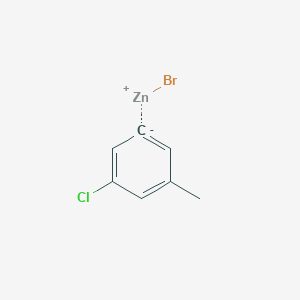
3-Chloro-5-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methylphenylZinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methylphenylZinc bromide can be synthesized through the reaction of 3-chloro-5-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in large quantities and stored in THF to maintain its stability and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-methylphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3-Chloro-5-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 3-Chloro-5-methylphenylZinc bromide involves its role as a nucleophile in substitution reactions. In the Suzuki-Miyaura coupling, the organozinc compound transfers its aryl group to the palladium catalyst, which then couples with a boronic acid to form the desired biaryl product. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
3-Chloro-5-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.
3-Chloro-5-methylphenylmagnesium bromide: Another organometallic compound used in Grignard reactions.
3-Chloro-5-methylphenyl lithium: Used in lithium-halogen exchange reactions.
Uniqueness: 3-Chloro-5-methylphenylZinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its stability in THF and compatibility with various reaction conditions make it a preferred choice for organic synthesis .
Propriétés
Formule moléculaire |
C7H6BrClZn |
|---|---|
Poids moléculaire |
270.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UMBAKGVHEXMQRX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C[C-]=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



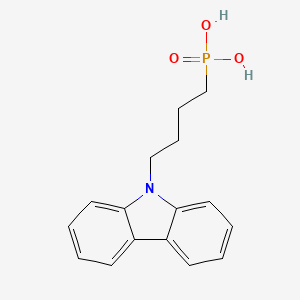


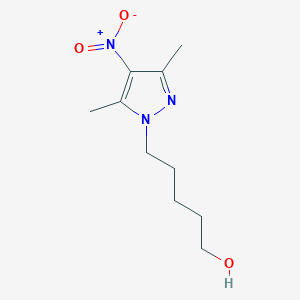


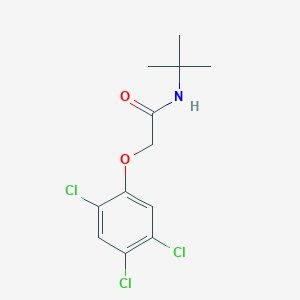
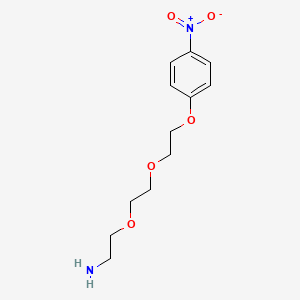
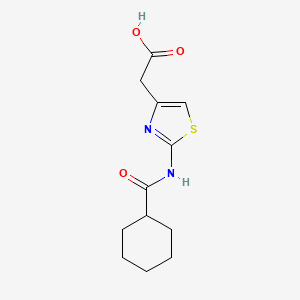
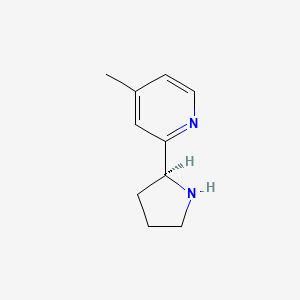
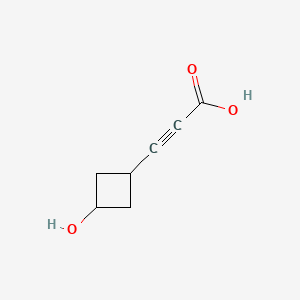
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
